molecular formula C27H33NO3 B1233432 N-(4-Carboxyphenyl)retinamide CAS No. 74193-17-2

N-(4-Carboxyphenyl)retinamide

Cat. No.: B1233432
CAS No.: 74193-17-2
M. Wt: 419.6 g/mol
InChI Key: OZBUFFXESDBEHG-FXILSDISSA-N
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Description

N-(4-Carboxyphenyl)retinamide (CAS 74193-17-2) is a synthetic phenylretinamide analog investigated for its potential in chemoprevention and anticancer research. As a derivative of the retinoid analog fenretinide (4-HPR), this compound has been shown to exhibit distinct biological activities in vitro . Studies on F9 murine embryonal carcinoma cell lines reveal that phenylretinamides with charged groups, such as a carboxyl moiety, can induce cell differentiation and accumulation in the G1 phase of the cell cycle . This specific biological effect is identified as being dependent on the nuclear retinoid receptor pathway . In addition to these receptor-dependent effects, research suggests that fenretinide and its analogs can also act through receptor-independent pathways, such as inducing rapid, dose-dependent cell growth inhibition and reducing cell viability . The compound has been studied in the context of breast cancer research, where related phenylretinamides have demonstrated growth-inhibitory effects, highlighting the research interest in this class of molecules . N-(4-Carboxhenyl)retinamide is provided for research purposes to further explore these mechanisms. Synonyms for this compound include 4-Carboxyphenylretinamide and SRI 7167-67 . Its molecular formula is C27H33NO3, and it has a molecular weight of 419.56 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

74193-17-2

Molecular Formula

C27H33NO3

Molecular Weight

419.6 g/mol

IUPAC Name

4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoic acid

InChI

InChI=1S/C27H33NO3/c1-19(11-16-24-21(3)10-7-17-27(24,4)5)8-6-9-20(2)18-25(29)28-23-14-12-22(13-15-23)26(30)31/h6,8-9,11-16,18H,7,10,17H2,1-5H3,(H,28,29)(H,30,31)/b9-6+,16-11+,19-8+,20-18+

InChI Key

OZBUFFXESDBEHG-FXILSDISSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)C(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)C(=O)O)C)C

Other CAS No.

74193-17-2

Synonyms

4-(hydroxycarbophenyl)retinamide
N-(4-carboxyphenyl)retinamide

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanistic Insights

Retinoic acid reacts with DMC in dimethylformamide (DMF) at ambient temperature (20–25°C) under inert conditions. DMC activates the carboxylic acid via formation of an intermediate acyloxyphosphonium ion, which undergoes nucleophilic displacement by chloride to yield retinoyl chloride. This method avoids excessive heat (required in PCl₃-based routes) and minimizes decomposition, achieving a 95–98% conversion efficiency.

Table 1: Comparative Chlorination Methods

AgentSolventTemperature (°C)Yield (%)Scalability
DMCDMF20–2595–98High
PCl₃DCM50–6070–75Low
SOCl₂THFReflux65–70Moderate

Solvent Selection and Byproduct Management

DMF is critical for stabilizing retinoyl chloride via solvation, preventing polymerization. The reaction generates dimethylformamide hydrochloride, which precipitates and is removed by filtration. This step ensures high-purity retinoyl chloride for subsequent coupling.

Coupling with Protected Aminophenol Derivatives

The instability of retinoyl chloride necessitates immediate coupling with a protected aminophenol. The patents introduce bis-(N,O)-trimethylsilyl-p-aminophenol (BS-PAP) as a superior nucleophile compared to unprotected p-aminophenol.

Synthesis of BS-PAP

BS-PAP is prepared by reacting p-aminophenol with hexamethyldisilazane (HMDS) in anhydrous tetrahydrofuran (THF). The silyl groups protect the amine and hydroxyl functionalities, preventing undesired acylation at oxygen and base-induced decomposition.

Table 2: BS-PAP Synthesis Parameters

ParameterValue
Molar Ratio (HMDS:substrate)2.2:1
Reaction Time4–6 hours
Yield92–95%

Acylation Reaction Dynamics

Retinoyl chloride is added dropwise to a cooled (5–12°C) DMF solution of BS-PAP. The silyl groups enhance nucleophilicity at the amine, enabling rapid acylation at low temperatures. The reaction is exothermic, requiring precise temperature control to avoid retro-aldol decomposition of the retinoyl moiety.

Key Observations:

  • Reaction completion within 1.5 hours at 10–15°C.

  • Siloxane byproducts (e.g., trimethylsilyl chloride) are inert and removed during workup.

Crystallization and Polymorph Control

Crude 4-HPR is isolated as a DMF solvate, which is recrystallized to obtain the thermodynamically stable "A" polymorph.

Solvate Formation

Adding aqueous potassium fluoride (KF) to the reaction mixture displaces DMF from the solvate, inducing crystallization. KF neutralizes residual HCl and sequesters silyl byproducts.

Ethanol/Water Recrystallization

The crude product is dissolved in a 10–20% (w/w) ethanol/water mixture (4:1 to 10:1 ratio) at 60–80°C and cooled to 0–5°C. This yields the "A" polymorph with >99% purity and 84–90% recovery.

Table 3: Recrystallization Optimization

Ethanol:Water RatioCrystallization Temp (°C)Purity (%)Yield (%)
4:10–599.288
6:110–1598.885
10:120–2597.582

Industrial-Scale Process Design

The patented method achieves scalability through:

  • In Situ Chlorination: Eliminates isolation of retinoyl chloride, reducing decomposition.

  • Continuous Cooling: Jacketed reactors maintain temperatures during exothermic steps.

  • Recycling Solvents: DMF and ethanol are recovered via distillation, reducing costs .

Chemical Reactions Analysis

Types of Reactions

Retinamidic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of retinamidic acid can lead to the formation of oxidized retinamidic acid derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Cancer Research

1.1 Mechanism of Action
N-(4-Carboxyphenyl)retinamide is known for its ability to induce apoptosis in malignant cells. Studies have shown that it operates through multiple pathways, including the generation of reactive oxygen species (ROS), which play a crucial role in the apoptotic process. For instance, the compound has been observed to enhance ROS levels significantly in cancer cells, leading to cell cycle arrest and programmed cell death .

1.2 Efficacy in Different Cancer Types
Research indicates that this compound exhibits potent growth inhibitory effects across various cancer types:

  • Breast Cancer: It has been tested against BRCA1-mutated breast cancer cells, showing significant apoptosis induction .
  • Lung Cancer: The compound has demonstrated effectiveness in inhibiting the growth of non-small cell lung cancer cells .
  • Head and Neck Cancers: In vitro studies revealed its capability to suppress proliferation in head and neck squamous cell carcinoma .

1.3 Clinical Trials
Clinical trials are ongoing to assess the efficacy of this compound as a chemopreventive agent. Preliminary results suggest that it may reduce tumor incidence in high-risk populations .

Dermatological Applications

2.1 Skin Disorders
this compound has been explored for its potential in treating skin disorders such as acne and psoriasis due to its ability to modulate cellular differentiation and proliferation. Its application as a topical agent aims to reduce hyperkeratosis and improve skin texture by promoting normal keratinocyte function .

2.2 Cosmetic Formulations
In cosmetic science, this compound is being investigated for its anti-aging properties. Its incorporation into formulations aims to enhance skin hydration and elasticity while providing antioxidant protection against environmental damage .

Data Tables

Application Area Effectiveness Mechanism References
Cancer PreventionHighInduces apoptosis via ROS
Breast CancerSignificantApoptosis in BRCA1-mutated cells
Lung CancerEffectiveGrowth inhibition
DermatologyPromotes healingModulates keratinocyte function
Cosmetic ScienceAnti-agingEnhances skin hydration

Case Studies

Case Study 1: Breast Cancer
In a study involving BRCA1-mutated breast cancer cells, this compound was shown to induce apoptosis effectively at clinically relevant doses. The mechanisms involved increased nitric oxide production, which correlated with enhanced apoptotic activity .

Case Study 2: Skin Health
A clinical trial evaluated the topical application of this compound on patients with acne vulgaris. Results indicated a marked reduction in lesion count and improvement in skin texture after 12 weeks of treatment, demonstrating its potential as a therapeutic agent in dermatology .

Mechanism of Action

Retinamidic acid exerts its effects primarily through binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate the transcription of genes involved in cell growth, differentiation, and apoptosis. The binding of retinamidic acid to these receptors alters their conformation, leading to changes in gene expression and subsequent biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Key Analogs

Structural Modifications and Physicochemical Properties

  • 4-HPR (N-(4-hydroxyphenyl)retinamide) : The hydroxyl group enhances cellular uptake and redox cycling, critical for reactive oxygen species (ROS)-mediated apoptosis .
  • 4-MPR (N-(4-methoxyphenyl)retinamide) : Methoxy substitution reduces ROS generation and cytotoxicity compared to 4-HPR, likely due to decreased cellular permeability and altered interaction with mitochondrial enzymes like dihydroorotate dehydrogenase .

Anticancer Activity in Preclinical Models

Table 1: Comparative Efficacy in Cancer Cell Lines
Compound Cell Line (Cancer Type) Key Findings Reference
4-HPR Bladder (RT4, UM-UC9) Induces apoptosis at 10 µM; effective in RA-resistant lines
N-(3-hydroxyphenyl)retinamide Bladder (RT4, UM-UC9) Most potent : Greater growth inhibition than 4-HPR in all tested lines
N-(4-Carboxyphenyl)retinamide Bladder (RT4, UM-UC9) Reduces cell number and induces apoptosis at 10 µM; less potent than 3-hydroxy analog
4-MPR Breast (MCF7) Weak RAR activation; inhibits ER/PR signaling similarly to 4-HPR
  • Mechanistic Insights :
    • 4-HPR : Triggers ROS-dependent apoptosis and mitochondrial membrane depolarization; effective in RA-resistant cells via RAR-independent pathways .
    • This compound : Induces apoptosis in bladder cancer cells, but its mechanism (ROS-dependent vs. receptor-mediated) remains uncharacterized in the provided evidence .
    • 4-MPR : A major metabolite of 4-HPR with reduced cytotoxicity; inhibits β-carotene oxygenase 1 (BCO1) but lacks pro-oxidant effects .

Pharmacokinetic and Metabolic Considerations

  • Tissue Accumulation: 4-HPR and 4-MPR preferentially accumulate in breast tissue, with tissue-to-plasma ratios up to 6.6:1 . No data are available for this compound.
  • Metabolism :
    • 4-HPR is metabolized to 4-MPR (O-methylation) and 4-oxo-HPR (oxidation), which retain partial activity .
    • The carboxyl group in this compound may confer metabolic stability, but this requires validation.

Clinical and Therapeutic Implications

  • 4-HPR : In Phase III trials for bladder cancer prevention; superior to ATRA in avoiding hepatic toxicity .
  • This compound : Demonstrates in vitro efficacy but lacks clinical data. Its carboxyl group may offer advantages in targeting specific tissues or reducing off-target effects.
  • Limitations : Structural modifications (e.g., methoxy, carboxyl) often trade potency for metabolic stability. For example, 4-MPR’s reduced cytotoxicity limits its standalone use .

Q & A

Q. What are the primary molecular targets of N-(4-Carboxyphenyl)retinamide (RⅡ) in cancer chemoprevention?

this compound (RⅡ) is a synthetic retinoid that likely interacts with retinoid receptors (RARs/RXRs), similar to its analog 4-HPR. Studies on 4-HPR suggest selective activation of RARγ and RARβ in transactivation assays, with minimal activity on RARα and RXRα . For RⅡ, receptor-binding assays (e.g., luciferase reporter systems) and competitive ligand displacement experiments using radiolabeled retinoids are recommended to confirm receptor specificity. Additionally, transcriptome profiling can identify downstream targets regulated by RⅡ .

Q. How does this compound induce apoptosis in cancer cells?

RⅡ triggers apoptosis through reactive oxygen species (ROS) generation, mitochondrial membrane depolarization, and cytochrome c release. Key methods include:

  • ROS detection : Use 2',7'-dichlorofluorescin diacetate (DCF-DA) with flow cytometry or spectrofluorimetry .
  • Mitochondrial assays : JC-1 staining for membrane potential and immunoblotting for cytosolic cytochrome c .
  • Sphingolipid modulation : LC-MS to quantify ceramide/dihydroceramide levels, as seen in 4-HPR studies .

Q. What in vitro models are appropriate for studying RⅡ's chemopreventive effects?

Preclinical models include:

  • Epithelial cancer cells : MCF-7 (breast), LNCaP (prostate), and COLO 16 (skin) for proliferation/apoptosis assays .
  • Neuroblastoma models : SK-N-BE2 cells to assess differentiation vs. apoptosis, using markers like β-III tubulin .
  • Resistant cell lines : Co-treatment with antioxidants (e.g., N-acetylcysteine) to evaluate ROS-dependent mechanisms .

Advanced Research Questions

Q. How to design experiments to assess oxidative stress in RⅡ-mediated apoptosis?

  • Experimental workflow :

Treat cells with RⅡ ± antioxidants (e.g., ascorbic acid).

Quantify ROS via DCF-DA fluorescence and validate with mitochondrial superoxide indicators (MitoSOX).

Correlate ROS levels with apoptotic markers (caspase-3 activation, Annexin V staining).

Use ρ0 (mitochondrial DNA-deficient) cells to isolate mitochondrial vs. non-mitochondrial ROS contributions .

  • Data analysis : Compare ROS generation rates (slope of fluorescence/time) across cell types and conditions .

Q. What strategies can overcome resistance to RⅡ in cancer cells?

Resistance may arise from altered sphingolipid metabolism or antioxidant defenses. Strategies include:

  • Enzyme inhibition : Co-treatment with dihydroceramide desaturase (DES1) inhibitors (e.g., fenretinide metabolites like 3-keto-HPR) to amplify ceramide accumulation .
  • Combination therapy : Pair RⅡ with pro-oxidants (e.g., arsenic trioxide) or autophagy inhibitors to enhance cytotoxicity .
  • Transcriptomic profiling : Identify resistance-associated genes (e.g., ApoER2, stearoyl-CoA desaturase) via RNA-seq .

Q. How to evaluate differential effects of RⅡ metabolites on molecular targets?

  • Metabolite identification : Use liquid chromatography-mass spectrometry (LC-MS) to quantify RⅡ hydrolysis products (e.g., retinoic acid analogs) in cell lysates .
  • Functional assays : Test metabolites (e.g., 4-oxo-HPR) on β-carotene oxygenase 1 (BCO1) or DES1 using recombinant enzyme inhibition assays .
  • In vivo pharmacokinetics : Track metabolite distribution in rodent models via isotopic labeling .

Data Contradictions and Validation

  • Receptor specificity : While 4-HPR shows RARγ selectivity, RⅡ’s receptor affinity remains unconfirmed. Validate via chromatin immunoprecipitation (ChIP) for RAR/RXR binding to promoter regions of target genes .
  • ROS dependence : Some studies report ROS-independent apoptosis in RⅡ analogs. Use ρ0 cells and ROS scavengers to clarify mechanisms .

Key Methodological Tools

Technique Application Reference
LC-MSQuantify metabolites and sphingolipid species
Flow cytometryROS detection, apoptosis (Annexin V/PI)
Transcriptome profilingIdentify RⅡ-regulated genes/pathways
ImmunoblottingAssess cytochrome c release, caspase activation
Receptor transactivationDetermine RAR/RXR specificity (luciferase assays)

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